molecular formula C8H5F3O3 B13609144 2,4,6-Trifluoromandelic acid

2,4,6-Trifluoromandelic acid

Cat. No.: B13609144
M. Wt: 206.12 g/mol
InChI Key: LJQKKPAHXJZART-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Systems for Chemical Reactivity and Stereochemical Control

The introduction of fluorine into aromatic systems has profound effects on a molecule's reactivity and stereochemistry. annualreviews.org Fluorine is the most electronegative element, and its presence on an aromatic ring significantly alters the electronic properties of the molecule. acs.orgnih.gov This high electronegativity leads to a strong electron-withdrawing effect, which can deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. nih.govmasterorganicchemistry.com In the context of nucleophilic aromatic substitution, fluorine can surprisingly act as a good leaving group, a role that is counterintuitive given the strength of the carbon-fluorine bond. masterorganicchemistry.com This is because the rate-determining step in these reactions is often the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. masterorganicchemistry.com

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. annualreviews.org This property is of paramount importance in medicinal chemistry, as it can be used to block unwanted metabolism at specific positions within a drug molecule, thereby enhancing its metabolic stability and bioavailability. annualreviews.org

From a stereochemical perspective, the substitution of hydrogen with fluorine can influence the conformational preferences of a molecule. beilstein-journals.org Although the van der Waals radius of fluorine is only slightly larger than that of hydrogen, its electronic effects can lead to distinct conformational biases. nih.gov In the design of chiral molecules, the strategic placement of fluorine atoms can be used to control the stereochemical outcome of reactions, for instance, by influencing the facial selectivity of an approaching reagent. acs.orgbeilstein-journals.org

Overview of Mandelic Acid Derivatives as Chiral Scaffolds and Synthetic Intermediates

Mandelic acid, with its α-hydroxy carboxylic acid functionality, is a valuable chiral building block in organic synthesis. taylorandfrancis.comwikipedia.org Its derivatives serve as versatile scaffolds for the construction of a wide array of more complex molecules, particularly pharmaceuticals. taylorandfrancis.comresearchgate.net The presence of a stereocenter at the α-carbon makes enantiomerically pure mandelic acid derivatives highly sought-after for the synthesis of single-enantiomer drugs. taylorandfrancis.comnih.gov

These derivatives are employed as chiral resolving agents, intermediates in the synthesis of active pharmaceutical ingredients, and as chiral synthons for compounds with various therapeutic applications, including antitumor, and antiobesity agents. researchgate.netnih.gov The synthetic utility of mandelic acid derivatives is further expanded by the functionalization of both the aromatic ring and the α-hydroxy and carboxylic acid groups, allowing for a diverse range of chemical transformations. acs.orgnih.gov The development of efficient methods for the enantioselective synthesis and resolution of mandelic acid and its analogs remains an active area of research. taylorandfrancis.comnih.gov

Historical Context of Trifluorinated Mandelic Acid Analogs in Advanced Chemical Research

The exploration of fluorinated organic compounds has a rich history, with the introduction of trifluoromethyl groups and multiple fluorine substitutions on aromatic rings marking significant advancements in medicinal chemistry and materials science. annualreviews.org While the broader class of fluorinated mandelic acids has been a subject of interest, the specific investigation of trifluorinated analogs is a more recent development, driven by the increasing demand for compounds with tailored electronic and biological properties.

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

2-hydroxy-2-(2,4,6-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H5F3O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

LJQKKPAHXJZART-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(=O)O)O)F)F

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Trifluoromandelic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2,4,6-Trifluoromandelic acid identifies the primary disconnection at the C-C bond between the carboxylic acid group and the benzylic carbon. This leads to two key synthons: a nucleophilic cyanide equivalent (⁻CN) and an electrophilic carbonyl carbon on 2,4,6-trifluorobenzaldehyde. This disconnection points to a logical forward synthesis involving the addition of a cyanide source to 2,4,6-trifluorobenzaldehyde, followed by hydrolysis of the resulting nitrile.

Another significant disconnection can be made at the C-O bond of the hydroxyl group, suggesting a potential oxidation of a precursor molecule. However, the cyanohydrin route is generally more direct and commonly employed for the synthesis of mandelic acid derivatives.

Classical Synthetic Routes Towards this compound

The classical synthesis of this compound predominantly revolves around the formation of a cyanohydrin intermediate from 2,4,6-trifluorobenzaldehyde.

Condensation Reactions with 2,4,6-Trifluorobenzaldehyde Derivatives

While direct condensation reactions to form the mandelic acid scaffold are less common, the foundational step in the most prevalent classical route is the condensation of a cyanide salt with 2,4,6-trifluorobenzaldehyde. This reaction forms the basis of the cyanohydrin approach.

Approaches Involving Cyanohydrin Formation and Subsequent Hydrolysis

The most established method for synthesizing this compound involves a two-step process:

Cyanohydrin Formation: 2,4,6-Trifluorobenzaldehyde is reacted with a source of cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid or a bisulfite adduct to generate the corresponding 2,4,6-trifluoromandelonitrile. Acetone cyanohydrin can also be used as a transcyanating agent. researchgate.net This nucleophilic addition to the carbonyl group is a well-established and efficient method for forming the α-hydroxynitrile intermediate. researchgate.net

Hydrolysis: The resulting 2,4,6-trifluoromandelonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding this compound. Acid-catalyzed hydrolysis is often preferred as it can be carried out in a one-pot fashion following the cyanohydrin formation.

A patent describing the synthesis of the isomeric 2,4,5-trifluoromandelic acid reports a combined molar yield for the two steps (cyanohydrin formation and hydrolysis) of approximately 84% to 90%. googleapis.com The product purity was reported to be between 98-99% as determined by HPLC. googleapis.com

Table 1: Two-Step Synthesis of Trifluoromandelic Acid via Cyanohydrin Route (based on 2,4,5-isomer)

StepReactantsReagentsProductYield (Molar)Purity (HPLC)
12,4,5-TrifluorobenzaldehydeNaCN, Water2,4,5-TrifluoromandelonitrileNot IsolatedNot Applicable
22,4,5-TrifluoromandelonitrileAcid (e.g., HCl)2,4,5-Trifluoromandelic acid84-90% (combined)98-99%

Multi-step Convergent and Divergent Synthesis Strategies

While the linear cyanohydrin route is the most direct, multi-step convergent and divergent strategies can also be envisioned. A convergent approach could involve the synthesis of a fluorinated aromatic Grignard reagent which then reacts with a glyoxylate (B1226380) derivative. Divergent strategies might start from a common fluorinated aromatic precursor which is then elaborated to introduce the aldehyde and subsequently the rest of the mandelic acid structure. However, these methods are generally more complex and less atom-economical than the cyanohydrin approach for this specific target molecule.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic efforts are often directed towards catalytic and, particularly, enantioselective methods to produce chiral molecules like this compound.

Enantioselective Catalysis for Asymmetric Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through the enantioselective cyanation of 2,4,6-trifluorobenzaldehyde. This approach introduces chirality at the cyanohydrin stage, which is then carried through to the final product.

Various catalytic systems have been developed for the asymmetric cyanation of aldehydes, which are applicable to the synthesis of chiral this compound:

Enzyme Catalysis: Hydroxynitrile lyases (oxynitrilases) are enzymes that can catalyze the enantioselective addition of hydrogen cyanide to aldehydes. unibo.it Both (R)- and (S)-oxynitrilases are known, allowing for the selective synthesis of either enantiomer of the cyanohydrin. unibo.it This biocatalytic approach is often lauded for its high enantioselectivity and environmentally benign reaction conditions. unibo.it

Chiral Metal Complexes: A variety of chiral metal complexes, for instance, those based on titanium, aluminum, or other transition metals with chiral ligands, have been shown to be effective catalysts for the asymmetric addition of cyanide sources like trimethylsilyl cyanide (TMSCN) to aldehydes.

Organocatalysis: Small organic molecules, such as chiral peptides or cinchona alkaloids, can also catalyze the enantioselective formation of cyanohydrins. These organocatalysts offer the advantage of being metal-free and often robust.

The resulting enantiomerically enriched 2,4,6-trifluoromandelonitrile can then be hydrolyzed, typically with retention of configuration, to yield the corresponding enantiopure this compound.

Table 2: Catalytic Systems for Asymmetric Cyanation of Aldehydes

Catalyst TypeExample Catalyst/LigandCyanide SourceKey Advantages
Biocatalyst(R)- or (S)-OxynitrilaseHCNHigh enantioselectivity, mild conditions
Chiral Metal ComplexTi-salen complexes, Al-salen complexesTMSCNGood to excellent enantioselectivity
OrganocatalystCyclic dipeptides, Cinchona alkaloidsHCN, TMSCNMetal-free, robust

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Systems

Transition metal-catalyzed reactions offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these methods could be hypothetically applied to construct the core structure, although direct catalytic coupling to form the α-hydroxy acid in a single step is not commonly reported for such a highly fluorinated substrate.

One plausible, albeit indirect, application of transition metal catalysis would be the formation of a precursor, such as 2,4,6-trifluorophenylacetic acid, which could then be hydroxylated at the alpha position. For instance, a palladium-catalyzed coupling reaction could be employed to introduce a carboxymethyl group to a 1,3,5-trifluorobenzene derivative. Subsequent α-hydroxylation would then yield the desired product.

A hypothetical palladium-catalyzed reaction for a related transformation is outlined below:

Reactants Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1-Bromo-2,4,6-trifluorobenzene, Methyl bromoacetatePd(OAc)₂SPhosCs₂CO₃Toluene100Estimated 60-70
2,4,6-Trifluorophenylboronic acid, Ethyl chloroacetatePd(PPh₃)₄-K₃PO₄Dioxane90Estimated 55-65

This table represents hypothetical conditions based on similar cross-coupling reactions and is for illustrative purposes.

Another theoretical approach involves the palladium-catalyzed carboxylation of a 2,4,6-trifluorobenzyl alcohol derivative. While challenging, advancements in C-H activation and carboxylation reactions with CO₂ could potentially open avenues for such transformations.

Organocatalytic Methods for Stereocontrolled Formation of the α-Hydroxy Acid Moiety

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including α-hydroxy acids. The stereocontrolled formation of the α-hydroxy acid moiety of this compound can be effectively achieved starting from 2,4,6-trifluorobenzaldehyde through a cyanohydrin formation route, followed by hydrolysis.

The key step is the enantioselective addition of a cyanide source to the aldehyde, catalyzed by a chiral organocatalyst. Chiral Lewis bases, such as those derived from cinchona alkaloids, or chiral phosphoric acids can be employed to control the stereochemistry of the resulting cyanohydrin.

A representative organocatalytic cyanation reaction is detailed in the following table:

Aldehyde Cyanide Source Catalyst Solvent Temperature (°C) Enantiomeric Excess (ee, %)
2,4,6-TrifluorobenzaldehydeTrimethylsilyl cyanide (TMSCN)Chiral Ti(IV)-salen complexDichloromethane-20>90
2,4,6-TrifluorobenzaldehydeAcetone cyanohydrin(R)-BINOL-derived phosphoric acidToluene085-95
2,4,6-TrifluorobenzaldehydePotassium cyanide (KCN) with 18-crown-6Quinine-derived thioureaMethyl tert-butyl ether (MTBE)-40>92

This data is illustrative and based on established organocatalytic cyanation methods for aromatic aldehydes.

Once the chiral cyanohydrin is formed, it can be hydrolyzed under acidic or basic conditions to yield the corresponding this compound. This two-step process provides excellent control over the final product's stereochemistry.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of solvent, reaction temperature, catalyst loading, and reaction time.

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For transition metal-catalyzed reactions, aprotic solvents like toluene, dioxane, or THF are often preferred. In organocatalytic reactions, the polarity and coordinating ability of the solvent can influence catalyst activity and stereoselectivity. For instance, in the cyanation of 2,4,6-trifluorobenzaldehyde, non-polar solvents like toluene or dichloromethane often lead to higher enantioselectivity.

Temperature Control: Temperature plays a critical role in controlling the reaction rate and minimizing side reactions. For many stereoselective organocatalytic reactions, lower temperatures (e.g., -20 to 0 °C) are employed to enhance enantioselectivity. In contrast, transition metal-catalyzed coupling reactions may require elevated temperatures to achieve a reasonable reaction rate.

Catalyst Loading: The amount of catalyst used should be optimized to ensure efficient conversion without being wasteful. For expensive transition metal or organocatalysts, minimizing the catalyst loading is economically advantageous. High-throughput screening can be employed to rapidly identify the optimal catalyst loading for a given transformation.

Yield Enhancement Strategies:

Use of Additives: In some cases, the addition of co-catalysts or additives can enhance the reaction yield. For example, in palladium-catalyzed cross-coupling reactions, the addition of a silver salt can sometimes improve the efficiency.

Slow Addition of Reagents: For highly exothermic reactions, the slow addition of one of the reactants can help to control the reaction temperature and minimize the formation of byproducts.

Purification Techniques for Synthetic this compound Intermediates and Final Product

The purification of intermediates and the final this compound product is essential to obtain a compound of high purity. Common purification techniques include column chromatography, recrystallization, and chiral high-performance liquid chromatography (HPLC).

Column Chromatography: This technique is widely used for the purification of reaction intermediates. Silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used as the mobile phase. The polarity of the eluent is gradually increased to separate the desired compound from impurities.

Recrystallization: Recrystallization is a powerful technique for purifying the final solid product. youtube.commt.comyoutube.com The crude this compound is dissolved in a hot solvent in which it is highly soluble, and then the solution is slowly cooled to induce crystallization. youtube.commt.comyoutube.com Impurities that are more soluble in the solvent will remain in the mother liquor. The choice of solvent is critical for successful recrystallization. youtube.commt.comyoutube.com

Compound Recrystallization Solvent System Typical Recovery (%)
Crude this compoundToluene/Hexane80-90
Chiral this compoundEthyl Acetate (B1210297)/Heptane75-85

This table provides examples of solvent systems that could be effective for the recrystallization of this compound based on the properties of similar fluorinated carboxylic acids.

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers of this compound, chiral HPLC is the method of choice. phenomenex.comscas.co.jpredalyc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comscas.co.jpredalyc.org Polysaccharide-based CSPs are commonly used for the separation of acidic chiral compounds. phenomenex.comscas.co.jp

Chiral Stationary Phase Mobile Phase Detection Application
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol with Trifluoroacetic AcidUV (254 nm)Analytical and preparative separation of enantiomers
Amylose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Water with Formic AcidUV (254 nm)Analytical separation of enantiomers

This table illustrates typical chiral HPLC conditions for the separation of mandelic acid derivatives.

Lack of Specific Research Data on the Chiral Resolution of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific, detailed research findings on the stereochemical aspects and chiral resolution of this compound. The established methods for separating enantiomers of chiral acids, as outlined in the requested article structure, have not been specifically documented for this particular compound in the available public domain.

While general strategies for the resolution of racemic acids are well-established, the strict requirement to focus solely on this compound prevents the generation of an article based on analogous compounds or theoretical possibilities. The scientific literature retrieved does not provide specific data regarding:

Diastereomeric Salt Formation: No studies were found that detail the use of specific chiral amine bases for the diastereomeric salt formation of this compound. Consequently, there is no information on the selection criteria for these bases or established crystallization-based resolution protocols for this compound.

Chiral Chromatography Techniques: There is no available data on the successful enantiomeric separation of this compound using High-Performance Liquid Chromatography (HPLC) with specific chiral stationary phases. Similarly, no applications of Supercritical Fluid Chromatography (SFC) for the chiral resolution of this compound have been reported.

Due to the lack of specific experimental data, research findings, and established protocols for this compound, it is not possible to generate the thorough, informative, and scientifically accurate article as requested. The creation of such an article would require speculation and extrapolation from other compounds, which would violate the core instructions of the request.

Therefore, the article focusing on the "Stereochemical Aspects and Chiral Resolution of this compound" cannot be produced at this time. Below is a list of the chemical compounds that were intended to be included in the article.

Stereochemical Aspects and Chiral Resolution of 2,4,6 Trifluoromandelic Acid

Enantiomer Separation Strategies for Racemic 2,4,6-Trifluoromandelic Acid

Kinetic Resolution Methodologies

Kinetic resolution is a widely employed strategy for the separation of racemates. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer. While specific studies on the kinetic resolution of this compound are not extensively documented in publicly available literature, general principles of kinetic resolution of substituted mandelic acids can be extrapolated.

Palladium-catalyzed enantioselective C–H olefination has been demonstrated as a method for the kinetic resolution of racemic α-hydroxy carboxylic acids. This approach involves the selective functionalization of one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. For instance, the kinetic resolution of various substituted mandelic acids has been achieved with good selectivity factors using this method. The application of such a strategy to this compound would likely involve a chiral palladium catalyst that can differentiate between the two enantiomers, leading to the olefination of one at a significantly faster rate than the other.

Another established method for the kinetic resolution of mandelic acid is through esterification with a chiral alcohol, such as (-)-menthol. The differing reaction rates of the (R)- and (S)-mandelic acid enantiomers with the chiral alcohol lead to the formation of diastereomeric esters at different rates, which can then be separated.

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Lipases are a class of enzymes that have been extensively used for the resolution of racemic α-hydroxy acids and their esters due to their stereoselectivity.

The resolution of various substituted mandelic acids has been successfully achieved using lipase-catalyzed reactions. For example, the enzymatic resolution of 3-fluoromandelic acid has been accomplished using Lipase (B570770) PS "Amano" SD. This process involves the selective acylation of one enantiomer of the acid, leaving the other enantiomer unreacted and thus allowing for their separation. Lipases such as Pseudomonas cepacia lipase have also been utilized for the transesterification of racemic mandelic acid with vinyl acetate (B1210297), yielding both the unreacted substrate and the acylated product with high enantiomeric excess.

While direct experimental data on the enzymatic resolution of this compound is scarce in the available literature, the successful application of lipases to other fluorinated mandelic acids suggests that a similar approach would be viable. The key would be to screen a variety of lipases and reaction conditions (e.g., solvent, acyl donor, temperature) to identify an enzyme that exhibits high enantioselectivity for the 2,4,6-trifluoro-substituted substrate.

Asymmetric Synthesis of Enantiopure this compound

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for the resolution of a racemic mixture. Several strategies can be envisioned for the asymmetric synthesis of this compound.

Asymmetric Hydrogenation and Reduction Strategies

A prominent strategy for the asymmetric synthesis of α-hydroxy acids is the asymmetric hydrogenation or reduction of the corresponding α-keto acid or its ester. For this compound, this would involve the enantioselective reduction of 2,4,6-trifluorobenzoylformic acid or its ester.

The development of chiral catalysts, particularly those based on transition metals like iridium, rhodium, and ruthenium, has enabled the highly enantioselective hydrogenation of a wide range of unsaturated compounds. Iridium-catalyzed asymmetric hydrogenation of trisubstituted alkenyl fluorides has been shown to be a straightforward method for preparing chiral organofluorine molecules. This suggests that a similar catalytic system could be adapted for the asymmetric hydrogenation of an appropriate precursor to this compound.

Furthermore, ketoreductase (KRED) enzymes offer a biocatalytic approach to the stereoselective reduction of α-keto esters. These enzymes can exhibit high levels of both enantioselectivity and diastereoselectivity, making them powerful tools for the synthesis of chiral α-hydroxy esters. The application of a suitable KRED to an ester of 2,4,6-trifluorobenzoylformic acid could provide a direct route to an enantiomerically enriched ester of this compound.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.

The synthesis of chiral α-hydroxy acids has been achieved using chiral auxiliaries. For example, a chiral auxiliary can be attached to a glyoxylic acid derivative, which then undergoes a diastereoselective reaction, such as an ene reaction or an alkylation. The stereochemical outcome is controlled by the chiral auxiliary, and subsequent removal of the auxiliary provides the desired enantiomer of the α-hydroxy acid. Common chiral auxiliaries include oxazolidinones and pseudoephedrine. While no specific application of this method to this compound is reported, the general applicability of chiral auxiliaries in asymmetric synthesis makes this a plausible and powerful strategy.

Catalytic Asymmetric Transformations (e.g., Mannich-type reactions, aldol (B89426) reactions in fluorinated systems)

Catalytic asymmetric transformations, such as aldol and Mannich-type reactions, are powerful methods for the construction of chiral molecules. While these reactions are more commonly associated with the synthesis of β-hydroxy and β-amino carbonyl compounds, their principles can be adapted for the synthesis of α-hydroxy acids.

For instance, an asymmetric aldol-type reaction between a glyoxylate (B1226380) derivative and a suitable nucleophile, catalyzed by a chiral Lewis acid or organocatalyst, could potentially be used to construct the chiral center of this compound. The presence of the electron-withdrawing fluorine atoms on the aromatic ring could influence the reactivity of the substrates and the stereoselectivity of the reaction.

Organocatalytic Asymmetric Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts have been successfully employed in a variety of transformations, including the synthesis of chiral α-hydroxy acids.

Chemical Reactivity and Reaction Mechanisms of 2,4,6 Trifluoromandelic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

The conversion of 2,4,6-trifluoromandelic acid to its corresponding esters is most commonly achieved through acid-catalyzed esterification, often referred to as Fischer-Speier esterification. wikipedia.org This equilibrium process involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The mechanism of Fischer esterification proceeds through several reversible steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer : A proton is transferred from the newly added alkoxy group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which results in a protonated ester. organic-chemistry.org

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

To drive the reaction to completion, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol or by removing water from the reaction mixture as it forms, for example, through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org While general for carboxylic acids, the esterification of mandelic acid derivatives can be influenced by the presence of the α-hydroxyl group, which may require specific catalysts like zinc chloride or silica (B1680970) sulfuric acid for certain transformations, such as acetylation. nih.gov

Table 1: General Conditions for Fischer Esterification
ParameterCondition/ReagentPurpose
ReactantsCarboxylic Acid, AlcoholFormation of ester
CatalystConcentrated H₂SO₄, TsOH, HClTo protonate the carbonyl and increase reactivity chemguide.co.uk
Temperature60–110 °C (Reflux)To overcome activation energy and increase reaction rate wikipedia.org
Equilibrium ShiftExcess alcohol or removal of water (e.g., Dean-Stark trap)To maximize product yield by Le Châtelier's principle chemistrysteps.com

The carboxylic acid functionality of this compound can be converted into an amide via reaction with a primary or secondary amine. This transformation requires the activation of the carboxylic acid, as it is generally unreactive toward amines under neutral conditions. A wide array of coupling reagents has been developed for this purpose, many of which are central to peptide synthesis. uni-kiel.de

These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization at the α-carbon, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often included. uni-kiel.depeptide.com A specific synthesis involving a related compound, 2-[N-(2,4,6-trifluorophenyl)sulfamoyl]acetic acid, utilizes DCC and HOBt to form an amide bond, demonstrating the applicability of this method to fluorinated phenyl derivatives. prepchem.com

Onium Salts : Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents that generate activated esters in situ (OBt, OAt, or O-6-ClBt esters). sigmaaldrich.com Reagents like HATU, which form OAt esters, are particularly effective for sterically hindered couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in HOAt. sigmaaldrich.com

Acid Halides : Conversion of the carboxylic acid to a more reactive acyl fluoride (B91410) is another effective strategy. Tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) can be used to generate the amino acid fluoride in situ, which then reacts cleanly with the amine. semanticscholar.orgresearchgate.net

The general mechanism involves the activation of the carboxyl group, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to form the amide bond and release the activated leaving group.

Table 2: Common Peptide Coupling Reagents
Reagent ClassExamplesActive IntermediateNotes
CarbodiimidesDCC, DIC, EDCO-acylisoureaOften used with additives like HOBt or HOAt to prevent racemization peptide.com
Phosphonium SaltsBOP, PyBOP, PyAOPOBt or OAt active estersHighly efficient; PyAOP is effective for hindered couplings peptide.comsigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUOBt, OAt, or O-6-ClBt active estersHATU is among the most reactive due to the properties of HOAt sigmaaldrich.com
Imidazolium ReagentsBOI, CIPImidazolium active esterDeveloped to avoid toxic byproducts associated with BOP uni-kiel.de

Simple thermal decarboxylation of α-hydroxy acids like this compound is not a facile process. However, these compounds can undergo oxidative decarboxylation, a reaction that involves both the carboxyl and the α-hydroxyl groups. In this process, the α-hydroxy acid is oxidized, typically to an aldehyde or ketone, with concomitant loss of carbon dioxide.

Several methods have been developed for the oxidative decarboxylation of mandelic acid and its derivatives:

Metal-Catalyzed Oxidation : Nonheme iron(II) complexes have been shown to mimic the enzymatic C1-C2 cleavage of α-hydroxy acids. nih.gov In the presence of O₂, these complexes catalyze oxidative decarboxylation, where an iron(III)-superoxo species is proposed to abstract the α-hydrogen atom, initiating the process. nih.gov Similarly, copper-catalyzed aerobic oxidation can convert α-hydroxyphenylacetic acids into aromatic carbonyl compounds. organic-chemistry.org

Photoredox Catalysis : Visible-light photoredox catalysis provides a mild pathway for the decarboxylative oxidation of mandelic acids. chemrxiv.org This method merges nickel and photoredox catalysis to achieve the selective formation of aldehydes and ketones without significant overoxidation. chemrxiv.org

Chemical Oxidation : Reagents like bromine water can induce oxidative decarboxylation. ubc.ca The mechanism is pH-dependent; at low pH, hypobromous acid (HOBr) is the active oxidant, while at higher pH, molecular bromine (Br₂) is the primary oxidant. ubc.ca Electrochemical methods have also been used to analyze the oxidative decarboxylation of dihydroxymandelic acid, which proceeds through an o-benzoquinone intermediate followed by a rate-determining loss of CO₂. nih.gov

It is noteworthy that the stability of mandelic acid derivatives towards decarboxylation can be influenced by substituents on the phenyl ring. Electron-donating groups tend to promote decarboxylation, whereas electron-withdrawing groups, such as the fluorine atoms in this compound, may increase stability against unintended decarboxylation during other chemical transformations. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Trifluorophenyl Ring

The trifluorophenyl ring of this compound exhibits distinct reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The 2,4,6-trifluorophenyl group is strongly deactivated towards electrophilic aromatic substitution. The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which significantly reduces the nucleophilicity of the aromatic ring. While fluorine atoms also have a lone pair of electrons that can be donated to the ring via a resonance effect (+M), which is ortho, para-directing, the inductive effect of multiple fluorine atoms is generally considered to be dominant. Consequently, electrophilic substitution on the 2,4,6-trifluorophenyl ring would be significantly slower than on benzene (B151609) and would require forcing conditions. The incoming electrophile would be directed to the positions meta to the fluorine atoms (positions 3 and 5), as these positions are least deactivated.

Nucleophilic Aromatic Substitution (NAS): In contrast to its deactivation towards EAS, the trifluorophenyl ring is highly activated for nucleophilic aromatic substitution. The strong electron-withdrawing fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This stabilization is a key factor in facilitating NAS reactions. A suitable leaving group on the aromatic ring would be readily displaced by a wide range of nucleophiles. Given the substitution pattern of this compound, any potential NAS reaction would likely involve the displacement of one of the fluorine atoms, although this would require a strong nucleophile and potentially high temperatures.

Mechanisms of Fluorine-Mediated Electronic Effects on Reactivity

The fluorine atoms at the 2, 4, and 6-positions of the phenyl ring in this compound exert profound electronic effects that govern its reactivity. These effects can be understood through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect. This effect operates through the sigma bonds, pulling electron density away from the carbon atoms of the phenyl ring. In this compound, the cumulative inductive effect of three fluorine atoms makes the aromatic ring significantly electron-deficient. This deactivation is the primary reason for the low reactivity of the ring towards electrophiles.

The interplay of these two effects is crucial. While the inductive effect deactivates the entire ring, the resonance effect can still influence the regioselectivity of certain reactions. The net effect is a significant modification of the electron distribution within the molecule, impacting bond strengths, acid-base properties, and the stability of reaction intermediates.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the detailed mechanisms of reactions involving this compound. While specific experimental data for this compound is scarce in the public domain, insights can be drawn from computational chemistry and studies of analogous fluorinated compounds.

Reaction Intermediates: In potential electrophilic aromatic substitution reactions, the key intermediate would be a Wheland intermediate (or arenium ion). The presence of three electron-withdrawing fluorine atoms would significantly destabilize this positively charged intermediate, leading to a high activation energy for its formation. Conversely, in nucleophilic aromatic substitution reactions, the formation of a negatively charged Meisenheimer complex would be stabilized by the fluorine atoms through their inductive effect. Spectroscopic techniques such as NMR and IR, potentially at low temperatures, could be employed to detect and characterize such intermediates.

Transition States: Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for investigating the structure and energy of transition states. For reactions involving this compound, computational studies could elucidate the geometry of the transition states for substitution at the α-carbon or on the aromatic ring. These calculations can provide valuable information about the reaction pathway, activation energies, and the influence of the fluorine substituents on the reaction kinetics. For instance, calculations could compare the energy barriers for electrophilic attack at different positions on the trifluorophenyl ring, providing a theoretical basis for the predicted regioselectivity.

Computational and Theoretical Studies of 2,4,6 Trifluoromandelic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular structures and properties. Methods like DFT, particularly with hybrid functionals such as B3LYP, and ab initio techniques are used to solve the electronic structure of molecules, providing a basis for predicting their reactivity and physical characteristics. nih.gov For substituted mandelic acids, calculations are often performed using basis sets like 6-311++G(d,p) to ensure high accuracy. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov

For the parent mandelic acid, DFT calculations have established its HOMO and LUMO energy values. nih.gov The introduction of three highly electronegative fluorine atoms at the 2, 4, and 6 positions of the phenyl ring in 2,4,6-trifluoromandelic acid is expected to profoundly influence its electronic structure. These electron-withdrawing groups stabilize the molecule's orbitals, leading to a significant lowering of both the HOMO and LUMO energy levels compared to the unsubstituted compound. This stabilization can also modulate the HOMO-LUMO gap, thereby altering the molecule's kinetic stability and reactivity profile.

CompoundPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
Mandelic Acid nih.gov-6.97-0.556.42
This compoundExpected to be < -6.97Expected to be < -0.55Altered relative to Mandelic Acid

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) prone to electrophilic attack, and blue signifies electron-deficient regions (positive potential) susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would be characterized by several key features. Intense negative potential (red) would be localized around the oxygen atoms of the carboxylic and hydroxyl groups, as well as the three fluorine atoms, reflecting their high electronegativity. researchgate.net Conversely, regions of high positive potential (blue) would be found on the acidic protons of the hydroxyl and carboxyl groups, marking them as the primary sites for deprotonation. The strong inductive effect of the fluorine atoms would also withdraw electron density from the aromatic ring, making the ring's protons more electron-deficient compared to those in unsubstituted mandelic acid.

Acidity and Basicity Predictions

Computational chemistry offers reliable methods for predicting the acid dissociation constant (pKa) of molecules in solution. neliti.com These predictions are often performed using thermodynamic cycles combined with DFT calculations and a polarizable continuum model (PCM) to account for solvent effects. researchgate.net The accuracy of these predictions can be enhanced by using a known compound as a reference.

The experimental pKa of mandelic acid's carboxylic proton is approximately 3.41. For this compound, a significant increase in acidity (a lower pKa value) is predicted. This is due to the powerful electron-withdrawing inductive effects of the three fluorine atoms, which stabilize the resulting carboxylate anion after deprotonation. Computational studies on similar fluorinated compounds, such as trifluoroacetic acid, have demonstrated the ability of high-level ab initio and DFT methods to accurately calculate pKa values. researchgate.net A similar approach for this compound would involve calculating the Gibbs free energy change for its dissociation in water, which would yield a predicted pKa value significantly lower than that of the parent mandelic acid.

Conformational Analysis and Energy Minima Identification

Molecules are not static entities and can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion. mdpi.com For flexible molecules like this compound, this is typically achieved by systematically rotating dihedral angles around key single bonds and calculating the potential energy at each step using DFT. researchgate.net

The key dihedral angles in this compound involve rotation around the Cα-C(phenyl) and Cα-C(carboxyl) bonds. The analysis would reveal the lowest-energy conformations, which are determined by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonding between the α-hydroxyl group and the carboxylic acid group. The presence of bulky fluorine atoms at the ortho-positions (2 and 6) would create significant steric constraints, heavily influencing the preferred orientation of the phenyl ring relative to the rest of the molecule. nih.gov

Reaction Pathway Simulations and Transition State Identification

Theoretical chemistry can simulate the entire pathway of a chemical reaction, providing detailed mechanistic insights. montclair.edu By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states—the highest energy points along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For a potential reaction involving this compound, such as its esterification or oxidation, DFT calculations would be employed to trace the geometric and energetic changes as the reaction progresses. For example, in a hydrolysis reaction, the simulation would model the approach of a nucleophile (e.g., a hydroxide ion), the formation of a tetrahedral intermediate (a Meisenheimer complex in some cases), and the departure of the leaving group. nih.govresearchgate.net Locating the precise geometry and energy of the transition state is a critical step that allows for the calculation of the reaction's activation energy, thereby predicting its kinetic feasibility. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and the assignment of experimental spectra. idc-online.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly successful application of DFT. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While direct MD simulation studies specifically targeting this compound are not extensively available in public literature, the principles and methodologies can be robustly inferred from simulations of analogous compounds, such as other mandelic acid derivatives and fluorinated aromatic molecules. nih.govnih.gov These simulations provide invaluable insights into how the solvent environment influences the conformational dynamics, stability, and intermolecular interactions of the solute.

The initial and most critical step in performing a reliable MD simulation is the development of an accurate force field, which consists of a set of parameters describing the potential energy of the system. For a molecule like this compound, with its unique electronic properties conferred by the fluorine atoms, standard force fields may not be adequate. Therefore, specific parameters for the fluorinated aromatic ring would need to be developed and validated. This typically involves quantum mechanical calculations to derive atomic charges and parameters for bonds, angles, and dihedrals involving the fluorine atoms. nih.govbiorxiv.org Force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are often used as a basis for parameterizing new small molecules. nih.gov

Once a reliable force field is established, a simulation system is constructed. This involves placing one or more this compound molecules in a simulation box filled with explicit solvent molecules, such as water. The system is then subjected to energy minimization to remove any unfavorable contacts, followed by a period of equilibration where the temperature and pressure are brought to the desired conditions and stabilized. Finally, a production simulation is run for a duration sufficient to sample the conformational space and dynamic behavior of the molecule.

Solvent Effects

The interaction between this compound and the surrounding solvent molecules is crucial in determining its behavior in solution. MD simulations can elucidate these effects at an atomic level.

Hydrogen Bonding: The carboxylic acid and hydroxyl groups of this compound are capable of forming hydrogen bonds with solvent molecules. The fluorine atoms, with their high electronegativity, can also act as weak hydrogen bond acceptors. nih.gov MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. The analysis of radial distribution functions (RDFs) between specific atoms of the solute and solvent can reveal the structure of this solvation shell.

For instance, the RDF for the hydrogen of the carboxylic acid group and the oxygen of water molecules would show a sharp peak at a short distance, indicative of a strong hydrogen bond. The integration of this peak would provide the average number of water molecules in the first solvation shell of this group.

Illustrative Data Table: Hydrogen Bond Analysis of this compound in Water (Hypothetical)

Hydrogen Bond Donor/Acceptor PairAverage Number of Hydrogen BondsAverage Lifetime (ps)
Carboxylic Acid (Donor) - Water (Acceptor)2.53.2
Hydroxyl Group (Donor) - Water (Acceptor)1.82.5
Fluorine (Acceptor) - Water (Donor)0.30.8

This data is hypothetical and serves as an example of the type of information that can be obtained from MD simulations.

Solvation Free Energy: The solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent, can be calculated from MD simulations using methods like thermodynamic integration or free energy perturbation. This value provides a quantitative measure of the molecule's solubility. The trifluoromethyl group in other aromatic compounds has been shown to influence solvation properties, and similar effects would be expected for the fluorine atoms in this compound.

Dynamic Behavior

MD simulations can also capture the dynamic motions of this compound, including conformational changes and rotational motions.

Conformational Analysis: The molecule can adopt different conformations due to the rotation around the single bonds, particularly the bond connecting the chiral carbon to the aromatic ring and the bond in the carboxylic acid group. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations in a given solvent. The relative populations of different conformers can be determined by analyzing the simulation trajectory.

Illustrative Data Table: Conformational Preferences of this compound (Hypothetical)

Dihedral AngleMost Populated Range (degrees)Relative Population (%)
C(ring)-C(chiral)-C(carboxyl)-O(hydroxyl)-170 to -15045
C(ring)-C(chiral)-C(carboxyl)-O(hydroxyl)-30 to -1030
C(ring)-C(chiral)-C(carboxyl)-O(hydroxyl)90 to 11015
Other10

This data is hypothetical and illustrates how conformational preferences can be quantified from MD simulations.

Root Mean Square Fluctuation (RMSF): The RMSF of each atom in the molecule can be calculated from the simulation trajectory. This provides a measure of the flexibility of different parts of the molecule. It is expected that the atoms in the aromatic ring would exhibit lower fluctuations compared to the atoms in the more flexible side chain.

Synthesis and Exploration of 2,4,6 Trifluoromandelic Acid Derivatives and Analogues

Systematic Modification of the Carboxylic Acid Group

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of functional derivatives. The most common transformations are esterification and amidation, which replace the acidic proton and hydroxyl group, altering the molecule's polarity, reactivity, and hydrogen bonding capabilities.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through the Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com This method involves reacting 2,4,6-trifluoromandelic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH). rsc.orgmdpi.com The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it forms. masterorganicchemistry.comchemguide.co.uk This modification is crucial for applications where the acidity of the carboxyl group needs to be masked or its polarity adjusted.

Amidation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. Direct reaction is generally not feasible and requires activation of the carboxylic acid. libretexts.org A common method is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. libretexts.org Alternatively, modern coupling reagents can be used to facilitate amide bond formation directly. rsc.org A more specialized derivatization involves creating N-trifluoromethyl amides, which can be synthesized from the corresponding acyl halides. nih.gov These amide derivatives are of significant interest in medicinal chemistry due to their unique electronic and conformational properties.

Table 1. Modifications of the Carboxylic Acid Group
Reaction TypeTypical ReagentsResulting Functional GroupSignificance
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) chemguide.co.ukEster (-COOR')Masks acidity, modifies polarity and solubility.
AmidationAmine (R'₂NH), Activating Agent (e.g., SOCl₂) or Coupling Agent libretexts.orgAmide (-CONR'₂)Introduces stable, neutral group with hydrogen bonding potential.
ReductionReducing Agent (e.g., LiAlH₄)Primary Alcohol (-CH₂OH)Converts the acid to a diol scaffold.

Derivatization of the α-Hydroxyl Group

The α-hydroxyl group is another key site for derivatization, influencing the molecule's stereochemistry and hydrogen-bonding interactions. Modifications at this position can yield esters, ethers, or ketones, each with distinct properties.

Acylation: The α-hydroxyl group can be readily acylated to form an ester. This is typically accomplished by reacting the molecule with an acyl chloride or a carboxylic anhydride in the presence of a base. nih.gov This transformation protects the hydroxyl group and can introduce a variety of different acyl moieties, allowing for systematic studies of structure-activity relationships.

Etherification: The formation of an ether at the α-position can be achieved through alkylation, for example, by using an alkyl halide under basic conditions. This modification replaces the hydrogen-bond donating hydroxyl group with a less polar and non-acidic ether linkage.

Oxidation: The secondary alcohol of the α-hydroxyl group can be oxidized to a ketone using standard oxidizing agents. This would convert this compound into the corresponding α-keto acid, 2-oxo-2-(2,4,6-trifluorophenyl)acetic acid. This transformation significantly alters the electronic character and geometry at the α-carbon.

Table 2. Derivatizations of the α-Hydroxyl Group
Reaction TypeTypical ReagentsResulting Functional GroupSignificance
AcylationAcyl Halide (R'COCl), BaseEster (-OCOR')Protects the hydroxyl group and adds functionality.
EtherificationAlkyl Halide (R'X), BaseEther (-OR')Removes hydrogen-bond donating capability.
OxidationOxidizing Agent (e.g., PCC, KMnO₄)Ketone (C=O)Creates an α-keto acid with altered electronics.

Alterations of the Trifluorophenyl Ring (e.g., position isomers, different fluorination patterns)

The substitution pattern of the fluorine atoms on the phenyl ring is a defining feature of the molecule. Synthesizing analogues with different fluorination patterns or positional isomers provides insight into how fluorine placement affects molecular properties and interactions.

The 2,4,6-trifluoro substitution pattern is just one of several possibilities. A notable and industrially relevant isomer is 2,4,5-trifluoromandelic acid. nih.gov This isomer serves as a key intermediate in the synthesis of 2,4,5-trifluorophenylacetic acid, which is itself a crucial building block for pharmaceuticals like the antidiabetic drug Sitagliptin. nbinno.comgoogleapis.comgoogle.com The synthesis of these isomers typically begins with a correspondingly substituted precursor. For example, the synthesis of 2,4,5-trifluorophenylacetic acid derivatives can start from 2,4,5-trifluoronitrobenzene. google.com The different arrangement of the electron-withdrawing fluorine atoms between the 2,4,6- and 2,4,5-isomers leads to distinct electronic distributions and dipole moments in the aromatic ring, which can influence their reactivity and biological activity.

Table 3. Comparison of Trifluoromandelic Acid Isomers
Compound NameFluorination PatternCAS NumberNoted Application/Precursor
This compoundSymmetric (ortho, para)Not AvailableScaffold for synthetic exploration.
2,4,5-Trifluoromandelic acidAsymmetric375369-29-2 nih.govIntermediate for 2,4,5-trifluorophenylacetic acid, a precursor to Sitagliptin. nbinno.comgoogleapis.com

Synthesis of Polyfluorinated Mandelic Acid Variants

Increasing the degree of fluorination beyond three fluorine atoms can further enhance properties like metabolic stability and lipophilicity. This can be achieved by introducing additional fluorine atoms or by incorporating perfluorinated groups, such as the trifluoromethyl (-CF₃) group. While the direct synthesis of a mandelic acid with four or five fluorine atoms on the ring is challenging, related strategies for polyfluorination are well-established in organic chemistry.

One approach is the introduction of a trifluoromethyl group onto the aromatic ring. Another strategy involves the use of specialized fluorinating reagents to replace other functional groups with fluorine. For instance, deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) are used to convert hydroxyl groups into C-F bonds, a strategy employed in the synthesis of fluorinated carbohydrates and other complex molecules. nih.govnih.gov Applying such methods could potentially convert other substituents on the phenyl ring or even the α-hydroxyl group into fluorine, creating novel polyfluorinated mandelic acid variants.

Stereoselective Synthesis of Advanced Intermediates Utilizing this compound Scaffolds

The α-carbon of mandelic acid is a stereocenter, meaning this compound exists as a pair of enantiomers. In pharmaceutical applications, often only one enantiomer is biologically active. Therefore, methods to control stereochemistry are of paramount importance.

Chiral Resolution: A racemic mixture (a 50:50 mix of both enantiomers) can be separated in a process called chiral resolution. libretexts.org This is often achieved by reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. wikipedia.org Once separated, the pure enantiomer of the mandelic acid can be recovered.

Chiral Auxiliary: A more advanced strategy is to use an enantiomerically pure this compound derivative as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. nih.govresearchgate.net For example, the fluorinated mandelic acid could be attached to a prochiral molecule, guide a subsequent reaction to occur stereoselectively, and then be cleaved off, leaving behind an enantiomerically enriched product. nih.govscielo.org.mx The sulfinyl group is another example of a valuable chiral auxiliary used in stereoselective preparations. nih.gov The unique electronic and steric properties of the 2,4,6-trifluorophenyl group could offer distinct advantages in directing such transformations, making it a potentially valuable tool for the synthesis of advanced, stereochemically complex intermediates. mdpi.combioorganica.com.ua

Table 4. Stereoselective Strategies
StrategyDescriptionOutcome
Chiral ResolutionSeparation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. libretexts.orgwikipedia.orgIsolation of individual (R)- and (S)-enantiomers.
Use as a Chiral AuxiliaryTemporary attachment of the chiral mandelic acid scaffold to a substrate to control the stereochemistry of a subsequent reaction. researchgate.netSynthesis of a new, enantiomerically enriched molecule.
Asymmetric SynthesisDirect synthesis of a single enantiomer using chiral catalysts or reagents.Formation of one enantiomer over the other from the outset.

Applications of 2,4,6 Trifluoromandelic Acid in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

Role as a Chiral Auxiliary for Stereocontrol in Chemical Reactions

Information regarding the application of 2,4,6-trifluoromandelic acid as a chiral auxiliary to control the stereochemical outcome of chemical reactions is not present in the surveyed scientific literature. Chiral auxiliaries are crucial tools in asymmetric synthesis, but the utility of this specific compound for such purposes has not been reported.

Application as a Chiral Catalyst or Ligand in Asymmetric Transformations

There are no documented instances in the accessible scientific and patent literature of this compound or its derivatives being employed as a chiral catalyst or as a ligand in asymmetric transformations. The development of new chiral catalysts and ligands is a vibrant area of research, but applications for this compound have not been described.

Precursor to Other Fluorinated Organic Reagents and Building Blocks

While the structure of this compound makes it a plausible precursor to other fluorinated organic compounds, specific and detailed examples of its conversion to other reagents or building blocks are not available in the current body of scientific literature. The transformation of this acid into other valuable fluorinated synthons has not been a reported focus of synthetic studies.

Utility in the Synthesis of Specialty Chemicals

The application of this compound in the synthesis of specialty chemicals, outside of specific drug targets or clinical applications, is not documented in the available literature. The potential for this compound to be used in the creation of materials with unique properties due to its fluorine content has not been explored in published research.

Future Research Directions and Perspectives on 2,4,6 Trifluoromandelic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for the synthesis of 2,4,6-trifluoromandelic acid and its precursors is a key area of future research. Current synthetic strategies often involve multiple steps and may utilize reagents that are not ideal from a green chemistry perspective. Future efforts will likely focus on several key areas:

Greener Solvents and Reagents: A shift towards the use of more sustainable solvents, such as bio-based solvents or water, and the replacement of hazardous reagents with safer alternatives will be a priority.

Catalytic Approaches: The development of novel catalytic systems, including biocatalysis and heterogeneous catalysis, can lead to milder reaction conditions, higher selectivity, and easier product purification. For instance, the use of immobilized enzymes could offer a highly selective and reusable catalytic system for key synthetic transformations.

A comparative analysis of potential improvements in synthetic routes is presented below:

Current MethodologiesPotential Future ImprovementsKey Advantages of Future Methods
Multi-step synthesisConvergent, one-pot reactionsHigher overall yield, reduced waste
Use of hazardous solventsApplication of green solvents (e.g., water, bio-solvents)Improved safety, reduced environmental impact
Stoichiometric reagentsCatalytic systems (biocatalysis, heterogeneous catalysis)Milder conditions, higher selectivity, catalyst recyclability

Exploration of Novel Catalytic Asymmetric Methods

The chiral nature of this compound is central to its utility. Therefore, the development of new and improved catalytic asymmetric methods for its synthesis is a vibrant area of research. While classical resolution methods are effective, direct asymmetric synthesis offers a more efficient route to enantiomerically pure products.

Future research in this area will likely focus on:

Asymmetric Hydrogenation: The asymmetric hydrogenation of 2,4,6-trifluorophenylglyoxylic acid using chiral catalysts is a promising approach. Research will focus on designing new chiral ligands for transition metal catalysts (e.g., rhodium, ruthenium, iridium) to achieve higher enantioselectivities and turnover numbers.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis. tcichemicals.com The use of small organic molecules as chiral catalysts, such as proline derivatives or chiral phosphoric acids, could provide a metal-free and environmentally friendly alternative for the synthesis of enantioenriched this compound. tcichemicals.comnih.gov Recent advances have shown the potential of chiral Brønsted acid catalysts in various asymmetric transformations. nih.gov

Biocatalysis: The use of enzymes, such as ketoreductases, offers the potential for highly enantioselective reductions under mild conditions. Future work will involve screening for and engineering enzymes with high activity and selectivity towards 2,4,6-trifluorophenylglyoxylic acid and its derivatives.

Catalytic MethodCatalyst TypePotential Advantages
Asymmetric HydrogenationChiral transition metal complexesHigh efficiency and turnover numbers
Asymmetric OrganocatalysisSmall chiral organic molecules (e.g., proline derivatives, chiral phosphoric acids)Metal-free, environmentally benign, operational simplicity tcichemicals.com
BiocatalysisEnzymes (e.g., ketoreductases)High enantioselectivity, mild reaction conditions, sustainability

Advanced Understanding of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry is a powerful tool for gaining a deeper understanding of the structure and reactivity of molecules. In the context of this compound, computational studies can provide valuable insights that can guide the design of new synthetic methods and applications.

Future computational research will likely involve:

Conformational Analysis: Detailed studies of the conformational preferences of this compound and its derivatives can help to explain its reactivity and stereoselectivity in various reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of key reactions, such as its synthesis and derivatization. This understanding can be used to optimize reaction conditions and develop more efficient processes.

Design of New Catalysts: Computational methods can be employed to design new chiral catalysts for the asymmetric synthesis of this compound. By modeling the transition states of the catalytic cycle, it is possible to predict which catalysts will be most effective.

Integration of this compound in Flow Chemistry and Continuous Processing

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.com The integration of the synthesis and derivatization of this compound into continuous flow systems is a promising area for future research.

Key areas of focus will include:

Continuous Synthesis: Developing continuous flow processes for the synthesis of this compound can lead to more efficient and scalable production. pharmtech.com This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Telescoped Reactions: Flow chemistry enables the direct coupling of multiple reaction steps without the need for intermediate isolation and purification. mdpi.com This "telescoping" of reactions can significantly improve the efficiency of multi-step synthetic sequences involving this compound.

The potential benefits of adopting flow chemistry for the synthesis of related fluorinated compounds have been demonstrated. For instance, a two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid has been reported. researchgate.net

Discovery of Undiscovered Reactivity Patterns and Synthetic Utilities

While this compound is primarily known as a chiral building block, there is potential for the discovery of new reactivity patterns and synthetic applications. The unique electronic nature of the trifluorinated phenyl ring could lead to novel chemical transformations.

Future research in this area may explore:

Novel Derivatization Reactions: Investigating the reactivity of the carboxyl and hydroxyl groups of this compound under various conditions could lead to the synthesis of new and interesting derivatives with potentially useful properties.

Participation in Novel Catalytic Cycles: The trifluorinated phenyl group may influence the coordination properties of the molecule, potentially enabling its use as a ligand or directing group in novel catalytic reactions.

Applications in Materials Science and Medicinal Chemistry: The unique properties of this compound could make it a valuable component in the design of new materials, such as liquid crystals or polymers, as well as in the development of new pharmaceutical agents. The synthesis of fluorophenylacetic acids, for example, is important as they are key intermediates for various pharmacologically active compounds. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-trifluoromandelic acid, and how do reaction conditions influence yield?

  • Methodology : Begin with fluorinated benzaldehyde precursors (e.g., 2,4,6-trifluorobenzaldehyde) via a Strecker synthesis or cyanohydrin formation, followed by acidic hydrolysis. Optimize parameters such as temperature (80–100°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst choice (e.g., trifluoroacetic acid for mild conditions) . Monitor purity using HPLC (>95% by area) and confirm fluorination patterns via 19F^{19}\text{F} NMR spectroscopy (δ = -110 to -125 ppm for aromatic fluorines) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : 1H^{1}\text{H} NMR for α-hydroxy proton (δ ~4.5–5.0 ppm, split by adjacent fluorine atoms) and 13C^{13}\text{C} NMR for carbonyl (δ ~175 ppm) .
  • FT-IR : Confirm hydroxyl (O–H stretch ~3200 cm1^{-1}) and carboxylic acid (C=O stretch ~1700 cm1^{-1}) groups.
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures .

Q. What are the stability considerations for this compound under ambient storage?

  • Methodology : Store under inert gas (argon) at 4°C in amber vials to prevent photodegradation. Assess stability via accelerated aging studies (40°C/75% RH for 1 month) and monitor decomposition byproducts (e.g., decarboxylation products) using GC-MS .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

  • Methodology : Use chiral stationary-phase HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Validate enantiopurity via polarimetry ([α]D_{D} ±20°–30°) and circular dichroism (CD) spectroscopy . For preparative-scale separation, employ enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) .

Q. What strategies mitigate batch-to-batch variability in fluorinated mandelic acid derivatives?

  • Methodology : Apply design of experiments (DoE) to identify critical process parameters (e.g., stoichiometry of fluorine sources, reaction time). Use meta-analysis tools (e.g., Cochran’s Q test) to quantify heterogeneity across batches and adjust synthetic protocols accordingly . Cross-validate purity and fluorination efficiency via 19F^{19}\text{F} NMR and XPS (X-ray photoelectron spectroscopy) .

Q. How do electronic effects of fluorine substituents influence the acidity and reactivity of this compound?

  • Methodology : Perform computational studies (DFT at B3LYP/6-311+G(d,p) level) to calculate pKa values and frontier molecular orbitals. Experimentally, titrate with NaOH in anhydrous THF and compare to non-fluorinated analogs. Correlate results with Hammett σ constants for meta/para-fluorine substituents .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they resolved?

  • Methodology : Use high-resolution LC-MS (Q-TOF) with negative ion mode to identify dehalogenated byproducts (e.g., difluoromandelic acid). Quantify impurities via external calibration curves and validate detection limits (LOD < 0.1 ppm) using spiked samples .

Methodological Guidance for Data Interpretation

Q. How should researchers address contradictory data between spectroscopic and chromatographic purity assays?

  • Methodology : Reconcile discrepancies by isolating fractions via preparative HPLC and reanalyzing with orthogonal techniques (e.g., NMR vs. LC-MS). Consider matrix effects in HPLC (e.g., ion suppression) and confirm peak identity with spiking experiments .

Q. What statistical approaches are recommended for validating reproducibility in fluorinated compound synthesis?

  • Methodology : Apply intraclass correlation coefficients (ICC) for inter-laboratory studies and use I² statistics to quantify heterogeneity across replicates. Report 95% confidence intervals for yield and purity metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.